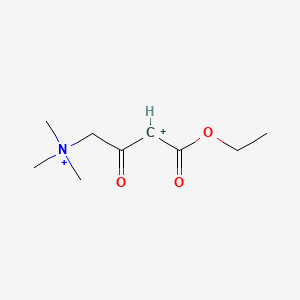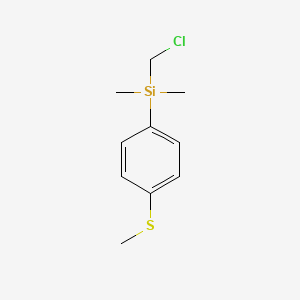
D-Aminogalacturonic Acid Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a biochemical compound with the molecular formula C6H12ClNO6 and a molecular weight of 229.62 g/mol . This compound is primarily used in research settings, particularly in the fields of biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Aminogalacturonic Acid Hydrochloride typically involves the derivatization of D-galacturonic acid. One common method is the reductive amination of D-galacturonic acid using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous medium at a controlled pH and temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves the enzymatic hydrolysis of pectin, a polysaccharide found in plant cell walls. The hydrolysis releases D-galacturonic acid, which is then subjected to reductive amination to produce the desired compound. This method is advantageous due to its scalability and the availability of pectin as a raw material .
Analyse Des Réactions Chimiques
Types of Reactions
D-Aminogalacturonic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, alcohols, and substituted derivatives of this compound .
Applications De Recherche Scientifique
D-Aminogalacturonic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: It serves as a substrate for studying enzyme kinetics and mechanisms, particularly those involving glycosidases and glycosyltransferases.
Medicine: Research on this compound contributes to the development of novel therapeutic agents, especially in the field of cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of D-Aminogalacturonic Acid Hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction is crucial for the degradation and remodeling of polysaccharides in cellular processes. Additionally, it can modulate signaling pathways by interacting with glycosyltransferases, influencing cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Galacturonic Acid: A precursor of D-Aminogalacturonic Acid Hydrochloride, it is a key component of pectin and has similar biochemical properties.
D-Glucuronic Acid: Another uronic acid, it differs in the configuration of the hydroxyl groups and has distinct biological roles.
N-Acetyl-D-galactosamine: Similar in structure but with an acetyl group, it is involved in the synthesis of glycoproteins and glycolipids.
Uniqueness
This compound is unique due to its amino group, which allows it to participate in a broader range of chemical reactions compared to its analogs. This functional group also enhances its reactivity and utility in biochemical research, making it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C6H12ClNO6 |
|---|---|
Poids moléculaire |
229.61 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-5-amino-3,4,6-trihydroxyoxane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO6.ClH/c7-1-2(8)3(9)4(5(10)11)13-6(1)12;/h1-4,6,8-9,12H,7H2,(H,10,11);1H/t1-,2-,3-,4+,6?;/m1./s1 |
Clé InChI |
ADRQPIGNSYNVLW-OVRDBETASA-N |
SMILES isomérique |
[C@@H]1([C@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)O.Cl |
SMILES canonique |
C1(C(C(C(OC1O)C(=O)O)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


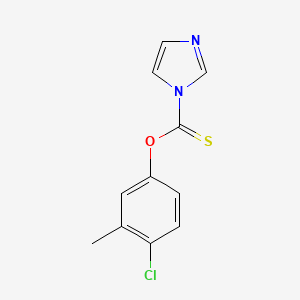
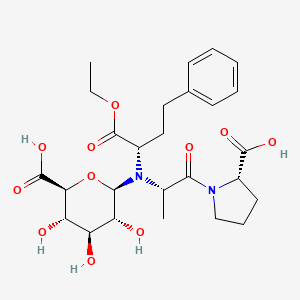
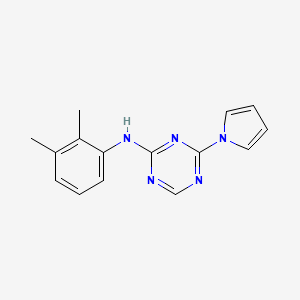

![O-[4-[tert-butyl(dimethyl)silyl]oxybutyl]hydroxylamine](/img/structure/B13861062.png)
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one](/img/structure/B13861068.png)

